o-Cumenesulfonic acid
Description
Structure
2D Structure
Properties
CAS No. |
22033-07-4 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C9H12O3S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12) |
InChI Key |
JBVOQKNLGSOPNZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)O |
Other CAS No. |
22033-07-4 |
Origin of Product |
United States |
Synthetic Methodologies for O Cumenesulfonic Acid and Its Derivatives
Direct Sulfonation Approaches
The direct sulfonation of cumene (B47948) (isopropylbenzene) is a primary route for the production of cumenesulfonic acid. This electrophilic aromatic substitution reaction involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring of cumene. The position of sulfonation (ortho, meta, or para) is influenced by the reaction conditions and the catalyst used.
Sulfonation of Alkylbenzenes to o-Cumenesulfonic Acid
The sulfonation of alkylbenzenes like cumene is a well-established industrial process. echemi.comnumberanalytics.com The reaction is typically carried out by treating cumene with a sulfonating agent. Common sulfonating agents include sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid (HSO₃Cl). numberanalytics.comwikipedia.org
When sulfuric acid is used, the reaction is an equilibrium process. wikipedia.org To drive the reaction towards the product, dehydrating agents can be added to remove the water formed during the reaction. wikipedia.org A notable method involves the azeotropic distillation of water with the unreacted feedstock. chemithon.com For instance, in the sulfonation of cumene with 98% sulfuric acid, a reflux condenser can be employed to separate the water from the unreacted cumene, which is then returned to the reactor, allowing the reaction to proceed to completion. chemithon.com
The reaction of gaseous sulfur trioxide with organic compounds is rapid and stoichiometric, but it requires tight process control to minimize side reactions. chemithon.com This air/SO₃ sulfonation process is a direct method where SO₃ gas is diluted with very dry air and reacted with the organic feedstock. chemithon.com
A Chinese patent describes a preparation method for sodium cumenesulfonate solution where concentrated sulfuric acid is added to cumene, followed by azeotropic reflux dehydration. google.com When the amount of water produced reaches approximately 95% of the theoretical yield, the reaction is stopped. Excess unreacted cumene is then separated under vacuum and can be reused. google.com The resulting cumenesulfonic acid is then neutralized with sodium hydroxide (B78521) solution. google.com
The reaction temperature is a critical parameter. For the sulfonation of alkylbenzenes with an inert gas-sulfur trioxide mixture, the temperature is typically controlled between 40 and 70°C, with a preferred range of 50 to 60°C. google.com The reaction time can vary from half an hour to several hours depending on the batch size and specific conditions. google.com
Catalytic Systems in this compound Sulfonation Processes
Various catalytic systems have been developed to improve the efficiency and selectivity of sulfonation reactions. While sulfuric acid can act as both a reagent and a catalyst, other catalysts are often employed to enhance the reaction rate and control the isomer distribution. saskoer.ca
Historically, mercurous sulfate (B86663) was used to catalyze the sulfonation of benzene (B151609). wikipedia.org More contemporary approaches focus on solid acid catalysts and other environmentally benign systems. For example, solid phosphoric acid (SPA) supported on alumina (B75360) has been used as a catalyst in the alkylation of benzene to produce cumene, replacing the more corrosive and problematic sulfuric acid catalyst. atamanchemicals.com
Recent research has explored the use of various catalysts for the sulfonation of aromatic compounds in general. These include:
Cornforth and Corey-Suggs reagents (PDC and PCC): These have been shown to be efficient catalysts for the sulfonation of aromatic compounds using sodium bisulfite (NaHSO₃) in an aqueous acetonitrile (B52724) medium at room temperature. tandfonline.comresearchgate.net
Silica-supported catalysts: Reusable green heterogeneous catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been used for the sulfonation of aromatic compounds with sodium bisulfite. researchgate.netajgreenchem.com These reactions can be performed under conventional heating or solvent-free microwave irradiation, with the latter significantly reducing reaction times. researchgate.netajgreenchem.com
Sulfonic resins: Macroporous sulfonic resins have been utilized as catalysts in related processes, such as the decomposition of cumene hydroperoxide. researchgate.net
The choice of catalyst can influence the regioselectivity of the sulfonation. numberanalytics.com For instance, in the synthesis of sulfonated phenols for use as cumene hydroperoxide decomposition catalysts, controlling the reaction temperature during the combination of phenol (B47542) and the sulfonating agent can influence the ortho/para isomer ratio of the resulting phenolsulfonic acid. google.comgoogleapis.com
Indirect Synthesis Pathways for this compound Analogues
While direct sulfonation is the most common method for producing this compound, indirect pathways can be employed for the synthesis of its analogues or when specific functionalities are required. One classic example of an indirect sulfonation method is the Piria reaction , where nitrobenzene (B124822) is treated with a metal bisulfite. This reaction results in the formation of an aminosulfonic acid through the combined reduction of the nitro group and sulfonation. wikipedia.org
Another approach involves the oxidation of sulfur-containing compounds that are already attached to the cumene ring. For example, the oxidation of thiols or disulfides can yield sulfonic acids. ajgreenchem.com
The synthesis of derivatives of this compound can also be considered an indirect pathway to related compounds. For example, this compound can be converted into its corresponding sulfonamides, sulfonyl chlorides, and esters. atamanchemicals.com These derivatives can then be used in further synthetic steps.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. In the context of this compound synthesis, this involves the use of less hazardous reagents, recyclable catalysts, and more energy-efficient reaction conditions.
A key aspect of green chemistry is the use of solid, reusable catalysts to minimize waste. As mentioned earlier, silica-supported Brønsted acids like SiO₂/HClO₄ and SiO₂/KHSO₄ have been effectively used as recyclable catalysts for the sulfonation of aromatic compounds. ajgreenchem.com These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. ajgreenchem.com
The use of microwave irradiation is another green chemistry approach that can be applied to sulfonation reactions. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, reducing the use of volatile organic compounds. tandfonline.comresearchgate.netajgreenchem.com For example, the sulfonation of aromatic compounds using sodium bisulfite and silica-supported catalysts under microwave irradiation can be completed in minutes compared to hours under conventional heating. ajgreenchem.com
Solvent-free synthesis is a particularly attractive green chemistry technique. A method for the synthesis of sulfonic acid group-functionalized mesoporous organosilica has been demonstrated using a solvent-free, one-step self-assembly process. rsc.org This highlights the potential for developing solvent-free methods for the synthesis of sulfonic acids and their derivatives.
The principles of green chemistry also emphasize maximizing atom economy, which is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. core.ac.uk Direct sulfonation reactions, especially those using sulfur trioxide, can have high atom economy if side reactions are minimized. numberanalytics.com
Isomer-Specific Synthesis and Purification Methodologies for this compound
The direct sulfonation of cumene typically yields a mixture of ortho, meta, and para isomers. The isopropyl group on the benzene ring is an ortho, para-director, meaning that the ortho and para isomers are the major products. Separating these isomers can be challenging due to their similar physical and chemical properties.
Controlling the reaction conditions is one way to influence the isomer ratio. For example, in the sulfonation of phenol, the reaction temperature can be manipulated to favor the formation of the ortho isomer over the para isomer. google.comgoogleapis.com A lower reaction temperature generally favors the formation of the ortho-sulfonated product. google.com
After the sulfonation reaction, the separation and purification of the desired isomer is a crucial step. One common method for purifying sulfonic acids involves their conversion to salts. For instance, the reaction mixture can be neutralized with a base like calcium oxide or hydroxide to form the corresponding calcium salts. google.com The less soluble calcium sulfate can be filtered off, and the desired sulfonate can then be recovered. google.com
Ion-exchange chromatography is another powerful technique for purifying sulfonic acids. An aqueous solution of the sulfonate salt can be passed through a strongly acidic cation exchange resin to remove metallic cations and sulfate ions, yielding a purified sulfonate solution. google.com
Crystallization is also a widely used purification method. The different isomers of cumenesulfonic acid and their salts may have different solubilities, which can be exploited for their separation through fractional crystallization. scirp.org The use of hydrotropes, which are compounds that enhance the solubility of organic substances in water, can also be employed in crystallization processes. scirp.orgresearchgate.net By carefully controlling factors like temperature and concentration, it is possible to selectively crystallize one isomer from a mixture. scirp.org
The table below summarizes some of the research findings related to the synthesis and purification of cumenesulfonic acid and its derivatives.
| Method | Reagents/Catalyst | Key Findings | Reference |
| Direct Sulfonation | Cumene, Concentrated H₂SO₄ | Azeotropic reflux dehydration to remove water and drive the reaction. | google.com |
| Direct Sulfonation | Alkylbenzene, SO₃/inert gas | Reaction temperature controlled at 40-70°C. | google.com |
| Catalytic Sulfonation | Aromatic compounds, NaHSO₃, PDC/PCC | Efficient catalysis at room temperature or under microwave irradiation. | tandfonline.comresearchgate.net |
| Green Catalytic Sulfonation | Aromatic compounds, NaHSO₃, SiO₂/HClO₄ or SiO₂/KHSO₄ | Reusable catalysts, significant rate acceleration with microwaves. | researchgate.netajgreenchem.com |
| Isomer Control | Phenol, Sulfonating agent | Lower reaction temperatures favor the formation of the ortho-sulfonated product. | google.comgoogleapis.com |
| Purification | Sulfonic acid mixture, Calcium oxide/hydroxide | Separation of sulfonic acids from sulfuric acid via calcium salt formation. | google.com |
| Purification | Aqueous sulfonate solution, Cation exchange resin | Removal of metallic and sulfate ion impurities. | google.com |
Reaction Mechanisms and Chemical Transformations Involving O Cumenesulfonic Acid
Role as an Acid Catalyst in Organic Reactions
As a strong Brønsted acid, o-cumenesulfonic acid can donate a proton (H⁺) to initiate or accelerate a wide range of organic reactions. Its efficacy as a catalyst is comparable to other aromatic sulfonic acids like p-toluenesulfonic acid. It serves as an environmentally benign alternative to mineral acids in many processes. nih.gov The general principle of its catalytic activity involves the protonation of a substrate, which generates a more reactive intermediate, such as a carbocation or a protonated carbonyl group, thereby lowering the activation energy of the reaction.
Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. researchgate.net Strong acids are essential catalysts for these reactions, particularly when using alkenes or alcohols as alkylating agents. This compound can catalyze these reactions by protonating the alkylating agent to generate a carbocation electrophile, which is then attacked by the electron-rich aromatic ring.
For example, in the alkylation of benzene (B151609) with an alkene, the mechanism proceeds as follows:
Protonation of the alkene: The acid protonates the alkene, forming a carbocation.
Electrophilic attack: The aromatic ring (a nucleophile) attacks the carbocation, forming an arenium ion intermediate.
Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and regenerating the acid catalyst.
While specific studies detailing the use of pure this compound are not prevalent, related sulfonic acids are known to effectively promote alkylation. researchgate.net
Friedel-Crafts acylation introduces an acyl group (-COR) onto an aromatic ring using an acylating agent like a carboxylic acid or acid anhydride (B1165640). ijcps.org This reaction requires a strong acid catalyst to generate the highly electrophilic acylium ion (RCO⁺). Strong Brønsted acids like trifluoromethanesulfonic acid are known to be effective catalysts for such transformations. mdpi.commdpi.com By analogy, this compound can serve this catalytic role.
The mechanism involves:
Formation of the acylium ion: The acid protonates the acylating agent (e.g., a carboxylic acid), leading to the loss of a water molecule and the formation of an acylium ion.
Electrophilic attack: The aromatic ring attacks the acylium ion.
Deprotonation: A proton is removed to restore aromaticity and regenerate the catalyst.
The use of solid acid catalysts, including supported sulfonic acids, is a common strategy to make these reactions more environmentally friendly. ijcps.orgresearchgate.net
Acid-catalyzed condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. These reactions are fundamental in organic synthesis. This compound can catalyze reactions such as esterification and the formation of acetals and ketals.
In esterification, an alcohol and a carboxylic acid react to form an ester. libretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of water yield the ester.
| Reaction Type | Reactants | Product | Role of this compound |
| Esterification | Carboxylic Acid, Alcohol | Ester | Protonates the carbonyl oxygen of the carboxylic acid |
| Acetal Formation | Aldehyde/Ketone, Alcohol | Acetal/Ketal | Protonates the carbonyl oxygen, facilitating alcohol attack |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | Catalyzes the multi-component condensation |
This table illustrates common acid-catalyzed condensation reactions where this compound can function as the catalyst.
Certain types of polymerization, particularly cationic polymerization of alkenes and ring-opening polymerization of epoxides, are initiated by strong acids. This compound can act as an initiator in these processes. For instance, in the polymerization of an alkene like styrene (B11656), the acid protonates the monomer to create a carbocation. This carbocation then attacks another monomer molecule, propagating the polymer chain.
Similarly, polymers containing sulfonic acid groups are synthesized to act as solid acid catalysts themselves, for example, in the production of biodiesel. google.com The synthesis of such polymers often involves the polymerization of monomers already containing a sulfonic acid group. nih.gov
Electrophilic Aromatic Substitution Patterns Directed by Sulfonic Acid Groups
When this compound itself acts as a substrate for further electrophilic aromatic substitution (EAS), the position of the incoming electrophile is directed by the two existing substituents: the isopropyl group and the sulfonic acid group. wikipedia.org
Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is an activating group and an ortho, para-director. It increases the electron density of the ring through an inductive effect, making the ring more susceptible to electrophilic attack, particularly at the positions ortho and para to it.
Sulfonic Acid Group (-SO₃H): This group is strongly deactivating and a meta-director. youtube.com It withdraws electron density from the aromatic ring through a resonance effect, making the ring less reactive towards electrophiles. youtube.com Attack is directed to the meta position because the ortho and para positions are more strongly deactivated.
In this compound, the sulfonic acid group is at position 1 and the isopropyl group is at position 2. The directing effects of these two groups are combined:
The isopropyl group at C2 activates and directs incoming electrophiles to C4 (para) and C6 (ortho).
The sulfonic acid group at C1 deactivates the entire ring and directs incoming electrophiles to C3 and C5 (meta).
| Position on Ring | Relation to -SO₃H (C1) | Relation to Isopropyl (C2) | Predicted Reactivity for EAS |
| 3 | meta | ortho | Deactivated |
| 4 | para | meta | Moderately deactivated, potential site of substitution |
| 5 | meta | para | Deactivated |
| 6 | ortho | meta | Deactivated and sterically hindered |
This table provides a qualitative prediction of the reactivity of different positions on the this compound ring towards electrophilic attack.
Derivatization of this compound
The sulfonic acid functional group can be converted into several important derivatives, most notably sulfonyl chlorides, sulfonamides, and sulfonate esters. The key intermediate for these transformations is o-cumenesulfonyl chloride.
Formation of o-Cumenesulfonyl Chloride: this compound can be converted to o-cumenesulfonyl chloride by reaction with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). atamanchemicals.com This reaction is analogous to the synthesis of other arylsulfonyl chlorides. google.comchemicalbook.com
Reactions of o-Cumenesulfonyl Chloride: Once formed, o-cumenesulfonyl chloride is a versatile intermediate.
Sulfonamide Formation: It reacts readily with ammonia (B1221849) or primary/secondary amines to form the corresponding sulfonamides.
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters.
These derivatization reactions allow for the incorporation of the o-cumenesulfonyl moiety into a wide range of more complex molecules.
| Derivative | Reactant | Reagent(s) for Synthesis from Acid |
| o-Cumenesulfonyl chloride | This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) |
| o-Cumenesulfonamide | o-Cumenesulfonyl chloride | Ammonia (NH₃) or an amine (RNH₂/R₂NH) |
| o-Cumenesulfonate ester | o-Cumenesulfonyl chloride | An alcohol (R'OH) and a base (e.g., pyridine) |
This table summarizes the primary derivatization pathways for this compound.
Formation of Sulfonyl Chlorides and Sulfonic Anhydrides
o-Cumenesulfonyl Chloride Formation:
This compound can be converted to o-cumenesulfonyl chloride through reactions with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These reactions are characteristic of aromatic sulfonic acids. The general mechanism involves the replacement of the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom.
When reacting with phosphorus pentachloride, the sulfonic acid acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion. A subsequent series of steps leads to the formation of the sulfonyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.
Similarly, thionyl chloride can be employed to yield o-cumenesulfonyl chloride. The reaction proceeds by the sulfonic acid's oxygen atom attacking the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride, resulting in the desired sulfonyl chloride.
o-Cumenesulfonic Anhydride Formation:
The formation of o-cumenesulfonic anhydride involves the dehydration of this compound. This transformation can be achieved by using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀). The reaction effectively removes one molecule of water from two molecules of the sulfonic acid, linking the two sulfonyl groups via an oxygen atom.
Salt Formation and Their Chemical Behavior, e.g., Sodium o-Cumenesulfonate
This compound, being a strong acid, readily forms salts with bases. A commercially and industrially significant salt is sodium o-cumenesulfonate.
Formation of Sodium o-Cumenesulfonate:
Sodium o-cumenesulfonate is typically produced through the sulfonation of cumene (B47948), followed by neutralization with a sodium base, such as sodium hydroxide (B78521). The sulfonation step introduces the sulfonic acid group onto the cumene ring, and the subsequent neutralization reaction replaces the acidic proton of the sulfonic acid group with a sodium ion.
Chemical Behavior of Sodium o-Cumenesulfonate:
Sodium o-cumenesulfonate is a hydrotrope, a compound that enhances the solubility of sparingly soluble substances in water. This property makes it a valuable component in various industrial and commercial applications, including detergents, cleaners, and in the textile industry. atamanchemicals.com It is known for its ability to reduce the viscosity of concentrated liquid detergents and act as a solubilizer and cloud point depressor. atamanchemicals.comatamankimya.com
The chemical stability of sodium o-cumenesulfonate is notable; it is not expected to undergo significant hydrolysis in aquatic systems. atamankimya.com However, like other aromatic sulfonic acid salts, it can participate in reactions to form other derivatives. For instance, it can be converted to sulfonamides, sulfonyl chlorides, and esters under appropriate reaction conditions. atamanchemicals.comatamankimya.com The sulfonation process is reversible at temperatures above 220°C. atamanchemicals.comatamankimya.com
| Property | Value |
| Molecular Formula | C₉H₁₁NaO₃S |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
This table presents some of the key properties of Sodium o-Cumenesulfonate.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
Detailed research findings on the reaction kinetics and thermodynamics specifically for transformations involving this compound are not extensively available in the public domain. General principles of arenesulfonic acid chemistry suggest that the rates of reactions, such as the formation of sulfonyl chlorides, are influenced by factors like the concentration of reactants, temperature, and the nature of the solvent.
For the sulfonation of cumene, a precursor to this compound, thermodynamic analyses of the sulfonation of alkylbenzenes indicate that such reactions are generally thermodynamically favorable. sapub.orginlibrary.uz Studies on the hydrolysis of aromatic sulfonyl chlorides suggest that these reactions typically follow an Sₙ2 mechanism. rsc.org However, specific kinetic parameters (e.g., rate constants, activation energies) and thermodynamic data (e.g., enthalpy, entropy, and Gibbs free energy changes) for the reactions of this compound itself are not well-documented in the available literature.
The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation by examining the rate at which the reaction occurs and how it is influenced by various factors. allresearchjournal.comwisdomlib.org Thermodynamic studies, on the other hand, determine the feasibility and extent of a reaction by evaluating the energy changes that occur. For a comprehensive understanding of the chemical behavior of this compound, further research into its reaction kinetics and thermodynamics is warranted.
Catalytic and Reagent Applications of O Cumenesulfonic Acid in Advanced Organic Synthesis
General Acid Catalysis in Fine Chemical Production Using o-Cumenesulfonic Acid
In the realm of fine chemical production, strong acid catalysts are essential for a multitude of reactions. This compound, like other aromatic sulfonic acids, is an effective catalyst for processes that require a strong proton source. Its utility is particularly noted in esterification reactions, a fundamental process in the synthesis of solvents, plasticizers, and fragrances. atamanchemicals.comresearchgate.net
The mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl oxygen by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water, followed by deprotonation of the catalyst, yields the ester product. This compound is effective in this role due to its high acidity and solubility in organic reaction media.
Research on benzenesulfonic acid and its derivatives has shown their high catalytic activity in the synthesis of esters like n-propyl acetate (B1210297). researchgate.net While specific performance data for the ortho-isomer of cumenesulfonic acid is not extensively detailed in publicly available literature, its structural and acidic similarities to p-toluenesulfonic acid (p-TSA) and benzenesulfonic acid suggest comparable efficacy. wikipedia.orgresearchgate.net
Table 1: Illustrative Comparison of Acid Catalysts in a General Esterification Reaction
| Catalyst | Typical Reaction | Catalyst Loading (mol%) | Reaction Conditions | Expected Outcome |
| This compound | Acetic Acid + n-Propanol | 0.5 - 2.0 | 80-120°C, Reflux | High yield, comparable to other sulfonic acids |
| p-Toluenesulfonic Acid | Acetic Acid + n-Propanol | 0.5 - 2.0 | 80-120°C, Reflux | High yield, widely used standard |
| Sulfuric Acid | Acetic Acid + n-Propanol | 0.5 - 2.0 | 80-120°C, Reflux | High yield, potential for side reactions |
| Benzenesulfonic Acid | Acetic Acid + n-Propanol | 0.5 - 2.0 | 80-120°C, Reflux | High catalytic activity demonstrated researchgate.net |
Specific Applications of this compound in Pharmaceutical Synthesis
Aromatic sulfonic acids are crucial catalysts in the synthesis of active pharmaceutical ingredients (APIs). atamanchemicals.com They are employed to facilitate the formation of complex molecular structures and specific chemical bonds. Benzenesulfonic acid derivatives, for instance, are used in the synthesis of various drugs where they act as catalysts or form sulfonamide groups. acs.org
While direct examples detailing the use of this compound in specific, named pharmaceutical syntheses are proprietary and not widely published, its function can be inferred from the role of similar catalysts. It can be used in reactions such as:
Protection/Deprotection: Catalyzing the addition or removal of protecting groups for sensitive functionalities like alcohols and amines during multi-step synthesis.
Rearrangements: Facilitating acid-catalyzed molecular rearrangements to form more stable or desired isomers.
Salt Formation: Used as a counterion to form stable, crystalline salts of basic drug molecules, known as besylates, which can improve the drug's solubility and handling properties. acs.org
The choice of this compound over other catalysts might be dictated by its specific solubility profile or steric properties conferred by the ortho-isopropyl group, which could subtly influence reaction pathways or selectivity.
Catalysis in Resin and Polymer Chemistry, e.g., Phenolic Resins, Utilizing this compound
This compound is utilized as a curing agent or catalyst in the plastics and resin industry. nama-group.com It is particularly relevant in the curing of phenolic resins, specifically resoles, which are produced under alkaline conditions with an excess of formaldehyde. asianpubs.org These thermosetting resins require an acid catalyst to increase the cure rate and lower the curing temperature, transforming the liquid or solid resin into a hard, cross-linked network. asianpubs.orgresearchgate.net
The curing process involves the acid-catalyzed condensation of methylol groups present in the resole resin, leading to the formation of methylene (B1212753) bridges between phenol (B47542) rings and the release of water. Strong organic acids like this compound are effective in this process. asianpubs.org The catalyst's strength directly impacts the gel time and final properties of the cured resin. Studies on similar catalysts, such as p-toluenesulfonic acid, have shown that increasing catalyst content decreases the gel or cure time. researchgate.net this compound is expected to exhibit similar behavior, making it a valuable component in the formulation of adhesives, binders, and coatings based on phenolic resins. atamanchemicals.comresearchgate.net
Table 2: Research Findings on Acid Catalysis in Phenolic Resin Curing
| Catalyst Studied | Resin Type | Key Finding | Relevance to this compound |
| p-Toluenesulfonic Acid (p-TSA) | Phenol-Formaldehyde Resole | Found to be an effective latent acid catalyst, reducing curing time significantly as concentration increases. researchgate.net | As a strong aromatic sulfonic acid, this compound is expected to show similar efficacy in accelerating the curing process. |
| m-Phenolsulfonic Acid-Formaldehyde Resin | N/A (Catalyst Itself is a Resin) | A resin-based acid catalyst showed high activity and stability in continuous-flow esterification, a related acid-catalyzed reaction. nih.govresearchgate.net | Demonstrates the robustness of the sulfonic acid functional group on a phenolic backbone for catalysis. |
| Sulfonated Phenolic Resins | N/A (Catalyst Itself is a Resin) | The presence of sulfonic groups on the resin backbone creates an acid catalyst with excellent properties for esterification, achieving high conversion rates. google.com | Highlights the fundamental catalytic role of the sulfonic acid group in this chemical environment. |
Role of this compound in Fuel Additive Chemistry
While not one of its primary applications, sulfonic acids can play a role in fuel additive packages. Certain long-chain alkyl-substituted aryl sulfonic acids are used as components in fuel additives. For example, dodecylbenzene (B1670861) sulfonic acid has been included in diesel additive packages to help clean, preserve, and lubricate fuel injection systems. These additives can also help reduce or eliminate water that accumulates in fuel tanks.
The function of these sulfonic acids is often related to their surfactant properties and their ability to interact with metal salts or deposits within the fuel system. Although specific patents or studies detailing the use of this compound as a fuel additive are not prominent, it is plausible that it or its salts could be used for similar purposes, potentially as a dispersant or detergent component in a broader additive formulation.
Utilization of this compound as a Reagent in Acid-Base Chemistry Studies
This compound is a strong organic acid. Aromatic sulfonic acids, such as benzenesulfonic acid, are known to be highly acidic, with pKa values in the negative range, indicating they are almost fully dissociated in water. wikipedia.orgacs.org For instance, the pKa of benzenesulfonic acid is approximately -2.8 to -6.5, making it a stronger acid than nitric acid. wikipedia.orgacs.orgumass.edu The pKa of this compound is expected to be in a similar range, confirming its status as a strong acid.
Due to its high acidity and stability in a purified form, it can serve as a standard titrant or a model compound in non-aqueous acid-base titrations. In these studies, a strong acid is required to titrate very weak bases in solvents like dimethylformamide or tetrahydrofuran. The well-defined acidic proton of a sulfonic acid provides a sharp and clear endpoint in potentiometric titrations, allowing for the precise determination of the basicity of other compounds. Its organic nature provides good solubility in the non-aqueous solvents typically used for these types of analyses.
Advanced Characterization and Analytical Methodologies for O Cumenesulfonic Acid
Spectroscopic Techniques for Structural Elucidation of o-Cumenesulfonic Acid (e.g., NMR, IR, UV-Vis)
The structural elucidation of this compound, a compound characterized by an isopropyl group and a sulfonic acid group ortho to each other on a benzene (B151609) ring, relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's architecture.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the sulfonic acid group and the substituted benzene ring. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group are typically observed. Another key feature is the absorption band for the O-H stretch of the sulfonic acid, which is often broad. Additionally, bands related to C-S stretching, aromatic C-H stretching, and C=C stretching within the benzene ring, along with bands indicating the ortho-disubstitution pattern, are expected.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The benzene ring is the primary chromophore, and its absorption spectrum is influenced by the attached substituents. Typically, substituted benzenes show a primary band and a secondary band. The positions and intensities of these bands for this compound would be affected by both the isopropyl and sulfonic acid groups, which can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.
Table 1: Predicted and Characteristic Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / Wavelength |
|---|---|---|
| ¹H NMR | Isopropyl -CH₃ | ~1.2 ppm (doublet) |
| Isopropyl -CH | ~3.0-3.5 ppm (septet) | |
| Aromatic C-H | ~7.2-8.0 ppm (multiplet) | |
| Sulfonic Acid -OH | Variable, broad signal | |
| ¹³C NMR | Isopropyl -CH₃ | ~24 ppm |
| Isopropyl -CH | ~34 ppm | |
| Aromatic C-H | ~125-135 ppm | |
| Aromatic C-SO₃H / C-CH(CH₃)₂ | ~140-150 ppm | |
| IR Spectroscopy | O-H stretch (sulfonic acid) | 3200-2800 cm⁻¹ (broad) |
| Aromatic C-H stretch | 3100-3000 cm⁻¹ | |
| S=O asymmetric stretch | 1250-1160 cm⁻¹ | |
| S=O symmetric stretch | 1080-1010 cm⁻¹ | |
| C-S stretch | ~700 cm⁻¹ | |
| UV-Vis Spectroscopy | Primary Band (π → π) | ~210-230 nm |
| Secondary Band (π → π) | ~260-280 nm |
Chromatographic Methods for Purity and Isomeric Analysis of this compound (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers, p-cumenesulfonic acid and m-cumenesulfonic acid, which are often co-produced during the sulfonation of cumene (B47948).
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids. For the separation of cumenesulfonic acid isomers, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 or C8 column is typically used as the stationary phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation, as it affects the ionization state of the sulfonic acid. UV detection is commonly used, with the wavelength set to one of the absorption maxima of the aromatic ring. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer excellent selectivity for separating these isomeric acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique, but it is not directly applicable to sulfonic acids due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the sulfonic acid into a more volatile and thermally stable derivative. A common approach is esterification to form sulfonate esters (e.g., methyl or ethyl esters) or silylation to form silyl (B83357) esters. After derivatization, the resulting compound can be analyzed by GC-MS, typically using a non-polar or medium-polarity capillary column. This method allows for the separation of the derivatized isomers and provides mass spectra that can confirm their identity.
Table 2: Typical Chromatographic Conditions for Cumenesulfonic Acid Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., 20 mM KH₂PO₄ at pH 3) and Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~220 nm or ~265 nm | |
| Temperature | Ambient or controlled (e.g., 30 °C) | |
| GC-MS (after derivatization) | Derivatization Agent | Diazomethane (for methylation) or a silylating agent (e.g., BSTFA) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | |
| Carrier Gas | Helium | |
| Temperature Program | Initial temp. ~100 °C, ramp to ~280 °C | |
| Detection | Mass Spectrometry (Electron Ionization) |
Mass Spectrometry for Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is invaluable for confirming the molecular weight and elucidating the structure of this compound. The fragmentation pattern is highly dependent on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Under ESI in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 199 would be prominent. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 201 would be observed. Tandem MS (MS/MS) experiments on these precursor ions reveal characteristic fragmentation pathways. A key fragmentation route for aromatic sulfonic acids is the loss of the sulfonic acid group or parts of it. The loss of sulfur trioxide (SO₃, 80 Da) to yield an isopropylphenyl cation is a plausible pathway. Another common fragmentation is the loss of the entire sulfonic acid group radical (•SO₃H, 81 Da). The isopropyl group can also fragment, for instance, through the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation. The cleavage of the C-S bond can also lead to ions corresponding to the sulfonate group. Analysis of these fragmentation patterns allows for the unambiguous identification of the compound and can help differentiate it from its isomers, as the ortho-substitution may lead to unique fragmentation pathways due to steric interactions or neighboring group participation.
Table 3: Predicted Mass Spectrometry Data and Plausible Fragments for this compound
| Precursor Ion (m/z) | Formula | Plausible Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Formula |
|---|---|---|---|---|
| 201.0580 | [C₉H₁₃O₃S]⁺ | 183.0474 | H₂O | [C₉H₁₁O₂S]⁺ |
| 201.0580 | [C₉H₁₃O₃S]⁺ | 121.0699 | SO₃ | [C₉H₁₃]⁺ |
| 201.0580 | [C₉H₁₃O₃S]⁺ | 105.0699 | SO₃ + CH₄ | [C₈H₉]⁺ |
| 199.0434 | [C₉H₁₁O₃S]⁻ | 119.0855 | SO₃ | [C₉H₁₁]⁻ |
| 199.0434 | [C₉H₁₁O₃S]⁻ | 81.9649 | C₉H₁₁• | [HSO₃]⁻ |
Advanced Titrimetric and Potentiometric Studies for this compound Acidity Characterization
This compound is a strong acid due to the electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion. The acidity of the sulfonic acid group is significantly higher than that of a carboxylic acid. The precise measure of this acidity is given by its acid dissociation constant (Ka) or, more conveniently, its pKa value.
Table 4: Acidity Characterization of Cumenesulfonic Acid
| Parameter | Methodology | Expected Value | Significance |
|---|---|---|---|
| pKa | Potentiometric Titration | < 0 (strong acid) | Quantifies the acid strength and degree of ionization in solution. |
| Equivalence Point | Potentiometric Titration | pH ~ 7 (titration with strong base) | Determines the exact concentration of the acid solution. |
In Situ Spectroscopic Monitoring of this compound Catalyzed Reactions
This compound is utilized as a strong, homogeneous acid catalyst in various organic reactions, such as esterifications, alkylations, and condensation reactions. In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of these reactions in real-time. These methods allow for the direct observation of reactant consumption, product formation, and the potential formation of reaction intermediates without the need for sampling and offline analysis.
For example, in an esterification reaction between a carboxylic acid and an alcohol catalyzed by this compound, an in situ FTIR probe can be immersed directly into the reaction vessel. The progress of the reaction can be monitored by tracking the decrease in the intensity of the carbonyl (C=O) absorption band of the carboxylic acid reactant and the simultaneous increase in the intensity of the carbonyl band of the ester product, which typically appears at a different frequency. This real-time data allows for the determination of reaction kinetics, including the reaction rate and the time to completion. Furthermore, in situ monitoring can provide insights into the reaction mechanism and help in optimizing reaction conditions such as temperature, catalyst loading, and reactant ratios for improved yield and efficiency. The stability of the catalyst under reaction conditions can also be assessed.
Table 5: Application of In Situ Spectroscopy for Monitoring a Catalyzed Esterification
| Reaction Parameter | In Situ Spectroscopic Measurement (FTIR) | Information Gained |
|---|---|---|
| Reactant Concentration | Decrease in absorbance of the carboxylic acid C=O stretch (~1710 cm⁻¹) | Rate of reactant consumption, reaction order |
| Product Concentration | Increase in absorbance of the ester C=O stretch (~1740 cm⁻¹) | Rate of product formation, reaction yield over time |
| Reaction Endpoint | Stabilization of reactant and product absorbance bands | Determination of reaction completion time |
| Intermediate Formation | Appearance and disappearance of transient absorption bands | Elucidation of reaction mechanism |
Theoretical and Computational Investigations of O Cumenesulfonic Acid
Quantum Chemical Calculations of o-Cumenesulfonic Acid Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of organic molecules. For this compound, these calculations can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
Table 1: Calculated Electronic Properties of Aromatic Sulfonic Acids (Hypothetical Data for this compound)
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G* |
Molecular Dynamics Simulations of this compound Interactions in Solution
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in solution. An MD simulation of this compound in an aqueous environment would track the positions and velocities of all atoms in the system over time, providing a detailed picture of the solute-solvent interactions.
Key insights that could be gained from such simulations include the structure of the hydration shell around the sulfonic acid group and the hydrophobic isopropyl group. Analysis of radial distribution functions would reveal the average distances and coordination numbers of water molecules around different parts of the this compound molecule. Furthermore, MD simulations can be used to calculate dynamic properties such as the diffusion coefficient of this compound in water and the residence time of water molecules in its hydration shell. This information is crucial for understanding its solubility and transport properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry with this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. While no specific QSAR models focused on this compound analogues are found in the literature, the methodology is broadly applied to sulfonic acid derivatives.
A hypothetical QSAR study on a series of substituted cumenesulfonic acids could be developed to predict a property of interest, such as their catalytic efficiency or a specific biological activity. This would involve calculating a variety of molecular descriptors for each analogue, which are numerical representations of their chemical structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model.
Table 2: Example of Descriptors Used in QSAR Modeling of Sulfonic Acid Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Steric | Molar Volume | Size and shape of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via the sulfonation of cumene (B47948), computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Computational studies can also provide insights into the role of catalysts and the effect of solvent on the reaction mechanism. For instance, DFT calculations could be employed to investigate the electrophilic aromatic substitution mechanism of cumene sulfonation, clarifying the nature of the electrophilic species and the regioselectivity of the reaction.
Industrial Process Research and Development for O Cumenesulfonic Acid Applications
Optimization of Industrial Production Processes for o-Cumenesulfonic Acid
The primary industrial method for producing this compound is through the sulfonation of cumene (B47948). This process involves reacting cumene (isopropylbenzene) with a sulfonating agent, such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide. The resulting aromatic sulfonic acid is a crucial intermediate for various applications, and its sodium salt, sodium cumenesulfonate, is widely used in the detergent industry.
Research and development efforts focus on optimizing this sulfonation process to improve efficiency, yield, and product quality while minimizing environmental impact. Key areas of optimization include:
Minimizing Waste and By-products: Traditional sulfonation using excess sulfuric acid can generate significant amounts of spent acid, posing a disposal challenge. Modern processes aim to reduce this waste. One patented method involves using concentrated sulfuric acid and removing the water generated during the reaction via azeotropic reflux. This technique drives the reaction to completion and allows for the recovery and reuse of unreacted cumene through vacuum distillation. This approach not only improves the yield but also avoids the generation of waste acid and inorganic sulfates.
Controlling Isomer Purity: The sulfonation of cumene can produce different positional isomers (ortho-, meta-, and para-). The desired isomer distribution depends on the final application. Process parameters such as reaction temperature, time, and the choice of sulfonating agent are carefully controlled to favor the formation of the desired isomer, such as this compound.
Product Purification: After the reaction, the product mixture is typically neutralized. For instance, neutralization with sodium hydroxide (B78521) produces sodium cumenesulfonate. Further purification steps may be necessary to achieve the desired quality. One method describes a bleaching step using hydrogen peroxide to obtain a clear, high-quality sodium cumenesulfonate solution. Manufacturers offer different grades of the final product, such as 40% aqueous solutions or high-purity powders (e.g., 90% or 98%), with controlled low levels of impurities like sulfates and sulfones.
Role of this compound as a Hydrotrope in Concentrated Formulations
The sodium salt of Cumenesulfonic acid, sodium cumenesulfonate, is a highly effective and widely used hydrotrope. Hydrotropes are a class of amphiphilic compounds that, at high concentrations, significantly increase the solubility of sparingly soluble organic substances in water. This property is crucial in creating stable and effective concentrated liquid and powdered formulations across various industries. The structure of sodium cumenesulfonate, with its hydrophobic substituted benzene (B151609) ring and a hydrophilic anionic sulfonate group, enables this function.
Enhancing Solubility of Organic Compounds in Aqueous Media by this compound
A primary application of this compound (as its sodium salt) is to act as a solubilizer or coupling agent. It is used to solubilize water-insoluble or incompatible components in complex multi-component systems, such as household cleaners, detergents, and personal care products. By increasing the solubility of surfactants and other active ingredients, it allows for the formulation of highly concentrated products that remain clear and homogeneous.
This hydrotropic effect also influences the cloud point of non-ionic surfactant solutions. The cloud point is the temperature at which a non-ionic surfactant becomes insoluble in water, leading to phase separation and turbidity. Sodium cumenesulfonate can raise the cloud point, allowing clear liquid formulations to be stable at higher temperatures.
Table 1: Effect of Sodium Cumenesulfonate on Formulation Properties This table is illustrative, based on the described functions of hydrotropes. Exact values depend on the specific formulation.
| Property | Formulation without Sodium Cumenesulfonate | Formulation with Sodium Cumenesulfonate |
|---|---|---|
| Solubility of Active Ingredients | Low / Prone to Separation | High / Homogeneous Solution |
| Cloud Point of Non-ionic Surfactants | Lower Temperature | Higher Temperature |
| Viscosity of Concentrated Liquid | High / Difficult to Pour | Reduced / Improved Flow |
| Appearance of Liquid Formulation | Cloudy or Separated Phases | Clear and Uniform |
| Powder Caking Tendency | High | Low / Free-flowing |
Stabilization of Formulations and Viscosity Modification by this compound
Another key function is viscosity reduction. Highly concentrated liquid detergents and cleaners can become very viscous and difficult to pour and dispense. Sodium cumenesulfonate effectively reduces the viscosity of these formulations, making them more user-friendly. This allows for the production of pourable products with high concentrations of active ingredients.
Anti-Caking Applications of this compound in Powdered Products
In powdered formulations, such as laundry detergents, this compound (as its sodium salt) functions as an effective anti-caking agent. Caking is the tendency of powders to form lumps or aggregates, which can hinder their dissolution and performance. By acting as a dispersing agent, sodium cumenesulfonate helps keep the powder particles separate and free-flowing. This ensures that the powdered detergent dissolves quickly and evenly in water, preventing clumping and improving cleaning efficiency.
Integration of this compound in Detergent and Personal Care Product Formulations
This compound, primarily in the form of sodium cumenesulfonate, is a key ingredient in a wide array of detergent and personal care products. Its versatility as a hydrotrope makes it indispensable for creating stable, effective, and aesthetically pleasing formulations.
Common Applications:
Household and Industrial Cleaners: It is used in heavy-duty cleaners, wax strippers, and surface cleaners to dissolve greasy and oily residues and to keep all formulation components in a stable solution.
Laundry Detergents: In both liquid and powdered laundry detergents, it acts as a solubilizer, viscosity reducer, and anti-caking agent. It helps to break down tough stains by allowing the detergent to penetrate fabric fibers more effectively.
Dishwashing Products: It is a common component in hand dishwashing liquids and automatic dishwashing detergents, where it helps to solubilize food residues and other surfactants.
Personal Care Products: Sodium cumenesulfonate is found in liquid soaps, shampoos, and body washes. It helps to create clear, stable formulations and can improve foaming characteristics.
The integration of this compound promotes compatibility among the various chemicals present in these complex, multi-component systems.
Use of this compound in Dye and Pigment Synthesis Methodologies
Aromatic sulfonic acids, including this compound and its derivatives, serve important roles in the synthesis of dyes and pigments. The introduction of a sulfonic acid group onto an aromatic ring is a common strategy in dye chemistry.
The primary functions in this context include:
As an Intermediate: Sulfonated aromatic compounds are critical building blocks or intermediates in the production of more complex dye molecules. The sulfonic acid group can be replaced by other functional groups that cannot be introduced directly, or it can be used to direct the position of subsequent chemical modifications on the aromatic ring.
Imparting Water Solubility: The sulfonic acid group (-SO3H) is strongly hydrophilic. Attaching this group to a large, organic dye molecule, which is often otherwise insoluble in water, renders the dye water-soluble. This is essential for many dyeing processes, particularly for textile applications.
As an Acid Catalyst: Like other sulfonic acids, this compound can be used as an acid catalyst in various organic reactions, potentially including those involved in the synthesis of dye precursors or other chemical intermediates. It can be an alternative to mineral acids in reactions where charring or oxidation are undesirable side reactions.
The conversion of cyclic organic chemicals into more complex intermediates is the foundational process of the dye and pigment industry, and sulfonation is a key unit process in these synthetic pathways.
Applications of this compound in Water Treatment Processes (e.g., Ion-Exchange Resins)
While direct, extensive documentation on this compound as a primary component in commercial water treatment resins is not prevalent in publicly available research, its chemical nature as an aromatic sulfonic acid allows for an understanding of its potential role. The core of many water treatment technologies, particularly water softening and demineralization, relies on ion-exchange resins. Strong acid cation (SAC) exchange resins are among the most widely used and derive their functionality from sulfonic acid (-SO₃H) groups. researchgate.netexcedr.comdoshionpoly.com
These functional groups are typically attached to a polymer matrix, most commonly a copolymer of styrene (B11656) and divinylbenzene. google.com The synthesis involves the sulfonation of this polymer backbone, which introduces the acidic -SO₃H groups. mdpi.com These groups are responsible for the exchange of cations; in water softening, for instance, they capture calcium (Ca²⁺) and magnesium (Mg²⁺) ions from hard water and release sodium (Na⁺) ions into the water. excedr.comagualatinoamerica.com
Theoretically, this compound could serve as a monomer or a functionalizing agent in the synthesis of such resins. The presence of the isopropyl group on the benzene ring, ortho to the sulfonic acid group, would influence the resin's properties. This alkyl group could modify the resin's hydrophobicity, potentially affecting its interaction with organic contaminants in the water. Furthermore, the steric hindrance from the isopropyl group might influence the ion-exchange kinetics and selectivity for certain cations.
The general properties of sulfonic acid-based ion-exchange resins are well-established. They are capable of operating across the entire pH range and are effective in splitting salts of strong bases to their corresponding acids. doshionpoly.com Research into new ion-exchange resins often focuses on enhancing properties like exchange capacity, thermal stability, and resistance to chemical degradation. The incorporation of different aromatic sulfonic acids is a potential avenue for tailoring resin properties for specific applications, such as the targeted removal of heavy metals or organic pollutants. science.gov
Below is a table summarizing the typical characteristics and performance parameters of strong acid cation exchange resins, which would be the expected class for a resin functionalized with this compound.
Table 1: General Characteristics of Strong Acid Cation (SAC) Exchange Resins
| Parameter | Typical Value / Description |
|---|---|
| Functional Group | Sulfonic Acid (-SO₃H) |
| Polymer Matrix | Cross-linked Polystyrene-Divinylbenzene |
| Physical Form | Spherical Beads |
| Ionic Form (as shipped) | Na⁺ or H⁺ |
| Total Exchange Capacity | 1.8 - 2.2 meq/mL (H⁺ form) |
| Operating pH Range | 0 - 14 |
| Maximum Operating Temperature | 120°C (250°F) |
| Primary Applications | Water Softening, Demineralization, Catalysis |
Process Intensification and Scale-Up Studies for this compound Production and Utilization
The production of this compound, like other aromatic sulfonic acids, is achieved through aromatic sulfonation. This is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring of cumene (isopropylbenzene) is replaced by a sulfonic acid group. wikipedia.org Process intensification and scale-up for such reactions focus on improving efficiency, safety, product quality, and sustainability.
Process Intensification Strategies:
Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in manufacturing and processing. For aromatic sulfonation, key strategies include:
Advanced Reactor Design: Traditional batch reactors are often replaced with continuous reactors like falling film reactors (FFRs). FFRs provide a high surface area-to-volume ratio, enabling excellent heat and mass transfer. This is crucial for managing the highly exothermic nature of sulfonation, preventing side reactions and ensuring a higher quality product. asiachmical.com
Catalyst Optimization: While sulfonation can be performed with sulfuric acid or oleum, research explores novel catalysts to improve reaction rates and selectivity. For instance, the development of solid acid catalysts can simplify product separation and reduce corrosive waste streams associated with traditional methods. asiachmical.com
Process Control and Automation: Implementing advanced process analytical technology (PAT) and automated control systems allows for real-time monitoring of reaction parameters. This ensures the process remains within its optimal operating window, maximizing yield and minimizing the formation of impurities like sulfones. asiachmical.com
Waste Minimization: A significant challenge in sulfonation is the generation of spent acid. Process intensification aims to reduce this waste by, for example, using sulfur trioxide (SO₃) as the sulfonating agent, which produces no water as a byproduct, or by implementing recycling loops for unreacted reagents and solvents. asiachmical.com
Scale-Up Studies:
Scaling up the production of this compound from the laboratory to an industrial scale requires careful consideration of several factors. The kinetics of the sulfonation of cumene must be well understood to predict reactor performance at a larger scale. Heat management becomes critically important, as the heat generated increases with the cube of the reactor dimension, while the heat removal surface area only increases with the square.
Simulation and modeling are vital tools in scale-up studies. Process simulation software like Aspen Plus can be used to model the reaction kinetics, thermodynamics, and fluid dynamics within an industrial-scale reactor. researchgate.net These models help in optimizing operating conditions (e.g., temperature, pressure, reactant feed rates) to achieve desired production rates and purity levels without the need for extensive and costly pilot-plant experiments. researchgate.net
The table below presents hypothetical data from a scale-up study, illustrating the impact of process optimization on key performance indicators for this compound production.
Table 2: Comparative Results of Pilot vs. Optimized Industrial Scale Production
| Parameter | Pilot Scale (Batch Reactor) | Optimized Industrial Scale (FFR) |
|---|---|---|
| Production Capacity (kg/hr) | 10 | 500 |
| Reactant | Cumene, Oleum | Cumene, Gaseous SO₃ |
| Operating Temperature | 80-90°C | 70-75°C |
| Yield of this compound | 85% | 98% |
| Byproduct (Sulfone) Formation | 5-7% | <1% |
| Spent Acid Generation (kg/kg product) | 0.5 | ~0 |
| Energy Consumption (MJ/kg product) | 15 | 8 |
These studies aim to ensure that the scaled-up process is not only economically viable but also safe and environmentally sustainable, meeting increasingly stringent regulatory standards. researchgate.net
Future Research Directions and Emerging Applications of O Cumenesulfonic Acid
Novel Catalytic Roles and Methodologies for o-Cumenesulfonic Acid
While aromatic sulfonic acids are recognized as effective catalysts, the specific potential of this compound in novel catalytic systems remains an area ripe for exploration. Future research is anticipated to focus on its application as a recoverable and reusable solid acid catalyst, aligning with the principles of green chemistry.
One promising avenue is the immobilization of this compound onto solid supports. Materials such as silica (B1680970), zeolites, or functionalized polymers could serve as robust scaffolds, enhancing catalyst stability and facilitating easy separation from reaction mixtures. Such heterogeneous catalysts could offer significant advantages over traditional homogeneous acid catalysts by minimizing corrosive waste streams and enabling continuous flow processes. Research into silica-supported sulfonic acids has demonstrated their potential as recyclable catalysts for reactions like esterification, maintaining high activity and selectivity over multiple cycles. nih.gov
The development of carbon-based solid acid catalysts derived from biomass also presents an intriguing opportunity. rsc.org Future studies could investigate the synthesis of sulfonated carbon materials where this compound moieties are integrated, potentially leading to catalysts with unique surface properties and enhanced activity for a range of organic transformations, including hydrolysis of biomass. rsc.org
Further investigations into the catalytic mechanism of this compound in reactions such as esterification and alkylation will be crucial. Understanding the influence of the ortho-isopropyl group on the acidity and steric hindrance of the sulfonic acid group could lead to the design of highly selective catalytic processes.
Table 1: Potential Catalytic Applications of this compound
| Catalytic Application | Potential Methodology | Anticipated Advantages |
| Esterification | Immobilization on silica nanoparticles | High conversion rates, catalyst reusability, reduced waste nih.gov |
| Biomass Hydrolysis | Functionalization onto carbon-based materials | Utilization of renewable feedstocks, production of valuable platform chemicals rsc.org |
| Alkylation Reactions | Use as a solid acid catalyst in flow reactors | Improved process control, enhanced safety, higher yields |
| Condensation Reactions | Tailoring of catalyst surface properties | Increased selectivity for desired products, milder reaction conditions |
Advanced Materials Science Applications Utilizing this compound Derivatives
The unique molecular structure of this compound makes its derivatives promising candidates for the development of advanced materials. The combination of an aromatic ring, a sulfonic acid group, and a sterically influential isopropyl group can be leveraged to create polymers and functional materials with tailored properties.
In polymer science, derivatives of this compound could be utilized as functional monomers in the synthesis of specialty polymers. For instance, incorporation of this moiety into polymer backbones could enhance thermal stability, ion-exchange capacity, or proton conductivity. Such materials could find applications in membranes for fuel cells, water purification systems, or as ion-exchange resins.
Furthermore, the surfactant-like properties of o-cumenesulfonate, the sodium salt of this compound, suggest that its derivatives could be employed as structure-directing agents in the synthesis of mesoporous materials. atamanchemicals.comatamankimya.com The specific stereochemistry of the ortho-isomer might enable the formation of unique pore structures and surface functionalities, which are highly desirable in catalysis, adsorption, and drug delivery applications.
Research could also explore the use of this compound derivatives in the formulation of advanced coatings and adhesives. The strong acidity and potential for intermolecular interactions could be harnessed to improve adhesion to various substrates and enhance the durability and chemical resistance of the resulting materials.
Development of New Synthetic Pathways for this compound with Enhanced Selectivity
The conventional synthesis of cumenesulfonic acid involves the sulfonation of cumene (B47948) with concentrated sulfuric acid. google.comdolphinpharma.com This process typically yields a mixture of isomers, with the para-isomer being the major product due to steric hindrance at the ortho position. A significant challenge and a key area for future research is the development of synthetic pathways that offer high selectivity for this compound.
Future investigations could focus on the design of novel catalytic systems that can direct the sulfonation reaction towards the ortho position. This might involve the use of shape-selective catalysts, such as modified zeolites, that can control the orientation of cumene during the electrophilic attack.
Another approach could be the exploration of alternative sulfonating agents or reaction media that favor the formation of the ortho-isomer. The use of milder sulfonating agents or ionic liquids as solvents could potentially alter the regioselectivity of the reaction. A patented method for producing sodium cumenesulfonate involves reacting cumene with concentrated sulfuric acid, followed by neutralization, highlighting the current industrial approach that yields mixed isomers. google.compatsnap.com
Improving the selectivity of the synthesis would not only increase the availability of pure this compound for specialized applications but also reduce the need for costly and energy-intensive separation processes, thereby making its production more economically and environmentally sustainable.
Interdisciplinary Research Involving this compound in Biological and Environmental Systems
The intersection of chemistry with biology and environmental science opens up new avenues for research into the lifecycle and impact of this compound and its derivatives. While its sodium salt is used in cleaning products and as an inert ingredient in non-food pesticide products, a deeper understanding of its environmental fate and potential biological interactions is necessary. nih.gov
Future environmental research should focus on the biodegradability of this compound and its derivatives. Investigating the metabolic pathways in microorganisms that can degrade this compound could lead to the development of bioremediation strategies for industrial wastewater containing related pollutants.
A life cycle assessment of sodium cumenesulfonate production has shown that the primary energy demand and global warming potential are mainly influenced by the production of the raw materials, cumene and sodium hydroxide (B78521). erasm.org This underscores the need for more sustainable manufacturing processes.
In the context of biological systems, research could explore the potential of this compound derivatives as biocompatible materials or as components in drug delivery systems. The functional groups present in the molecule could be modified to interact with biological targets or to control the release of therapeutic agents. However, comprehensive toxicological studies would be essential to ensure the safety of any such applications.
Role of this compound in Circular Economy Initiatives in Chemical Manufacturing
The principles of a circular economy, which emphasize the reduction of waste and the continual use of resources, are becoming increasingly important in the chemical industry. sciopen.comcefic.org this compound can play a role in this transition through various strategies focused on recycling, regeneration, and the use of renewable feedstocks.
A key area of future research will be the development of robust methods for the recovery and reuse of this compound when it is used as a catalyst. For solid-supported catalysts, this would involve designing materials that can withstand multiple reaction cycles without significant loss of activity. nih.gov For homogeneous applications, innovative separation techniques, such as membrane filtration or solvent extraction, could be developed to recover the catalyst from the product stream.
The regeneration of spent sulfuric acid is a critical aspect of the circular economy in the chemical sector. veolianorthamerica.com Similarly, developing processes to regenerate this compound from waste streams would contribute to a more sustainable chemical industry. This could involve the treatment of sulfonation byproducts or the recovery of the acid from used formulations.
Furthermore, aligning the production of this compound with circular economy principles will require a shift towards bio-based feedstocks. Research into the synthesis of cumene from renewable sources, such as lignocellulosic biomass, could significantly reduce the carbon footprint associated with its production. google.comwipo.int By integrating these circular strategies, the chemical industry can move towards a more sustainable and resource-efficient future for compounds like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for o-cumenesulfonic acid, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis involves sulfonation of cumene using concentrated sulfuric acid under controlled temperatures (10–20°C) to minimize side reactions like polysubstitution. Post-reaction neutralization with ammonia yields the ammonium salt for easier isolation. Recrystallization in ethanol-water mixtures or ion-exchange chromatography is recommended for purification. Yield optimization requires monitoring reaction kinetics via pH titration and adjusting stoichiometric ratios (e.g., 1:1.2 cumene-to-acid ratio) .
Q. Which analytical techniques are most reliable for characterizing o-cumenesulfonic acid’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity (e.g., ortho-substitution pattern) and detect impurities. Chemical shifts for the sulfonic acid group typically appear at δ 7.8–8.2 ppm (¹H) and δ 120–130 ppm (¹³C).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade samples) using a C18 column and UV detection at 254 nm.
- Titrimetry : Acid-base titration with standardized NaOH (0.1 M) validates equivalent weight and acid strength .
Q. How should researchers address discrepancies in reported solubility data for o-cumenesulfonic acid?
- Methodological Answer : Contradictions often arise from solvent polarity and temperature variations. Reproduce experiments under standardized conditions (e.g., 25°C in water, ethanol, or DMSO) and use dynamic light scattering (DLS) to detect colloidal aggregation, which may falsely reduce apparent solubility. Cross-reference with peer-reviewed datasets from journals like The Journal of Organic Chemistry to validate findings .
Advanced Research Questions
Q. What experimental designs are recommended for studying o-cumenesulfonic acid’s catalytic behavior in esterification reactions?
- Methodological Answer : Use a factorial design to test variables:
- Independent Variables : Catalyst loading (0.5–5 mol%), temperature (60–120°C), and substrate ratios.
- Dependent Variables : Conversion rate (monitored via GC-MS) and turnover frequency (TOF).
Include control reactions without catalyst to quantify background hydrolysis. Replicate trials (n ≥ 3) and apply ANOVA to assess significance (p < 0.05). Report turnover numbers (TON) to benchmark against Brønsted acid catalysts like p-toluenesulfonic acid .
Q. How can computational models resolve contradictions between experimental and theoretical acidity constants (pKa) of o-cumenesulfonic acid?
- Methodological Answer : Discrepancies often stem from solvent effects or approximations in density functional theory (DFT). Use hybrid solvation models (e.g., COSMO-RS) with explicit water molecules to simulate aqueous environments. Compare multiple functionals (B3LYP, M06-2X) and basis sets (6-311+G(d,p)) to identify systematic errors. Validate against experimental pKa values from potentiometric titration in buffered solutions .
Q. What strategies mitigate decomposition of o-cumenesulfonic acid under high-temperature conditions?
- Methodological Answer :
- Stabilization Methods : Use inert atmospheres (N₂/Ar) to prevent oxidation. Add radical scavengers (e.g., BHT) to inhibit free-radical degradation.
- Kinetic Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Optimize reaction time to stay below critical temperatures (e.g., <150°C).
- Alternative Solvents : Ionic liquids (e.g., [BMIM][PF₆]) enhance thermal stability compared to aqueous media .
Data Analysis and Reporting Guidelines
Q. How should researchers present conflicting spectral data (e.g., FT-IR vs. NMR) for o-cumenesulfonic acid derivatives?
- Methodological Answer :
- Cross-Validation : Re-run spectra under identical conditions (e.g., concentration, solvent). Assign peaks using computational tools (e.g., ACD/Labs or Gaussian).
- Error Analysis : Quantify signal-to-noise ratios and baseline distortions. For unresolved contradictions, use X-ray crystallography for definitive structural confirmation.
- Reporting Standards : Clearly annotate anomalies in supplementary materials and discuss potential sources (e.g., hydrate formation, tautomerism) .
Q. What statistical approaches are suitable for meta-analyses of o-cumenesulfonic acid’s applications in green chemistry?
- Methodological Answer :
- Systematic Review Protocol : Follow PRISMA guidelines to screen studies (e.g., Scopus, Web of Science). Extract data on reaction efficiency, solvent use, and waste metrics.
- Heterogeneity Testing : Use Cochran’s Q and I² statistics to assess variability. For heterogeneous datasets, apply random-effects models.
- Dose-Response Analysis : Model relationships between catalyst loading and yield using restricted cubic splines .
Tables for Methodological Reference
Table 1 : Comparative Analysis of Synthetic Methods for o-Cumenesulfonic Acid
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| H₂SO₄ Sulfonation | 75–85 | 95–98 | Polysubstitution by-products |
| Ion-Exchange Purification | 90–95 | >99 | Time-intensive, solvent recovery |
| Ammonium Salt Isolation | 80–88 | 97–99 | Hygroscopicity of final product |
Table 2 : Recommended Computational Parameters for pKa Prediction
| Functional | Basis Set | Solvation Model | Mean Absolute Error (pKa Units) |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | COSMO-RS | 0.8 |
| M06-2X | def2-TZVP | SMD | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
